molecular formula C23H23NO4 B8250468 (R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid

(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid

Cat. No.: B8250468
M. Wt: 377.4 g/mol
InChI Key: ZZYQUDUWULJEHG-QHCPKHFHSA-N
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Description

(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected pyrrolidine derivative characterized by a unique allyl substituent at the C2 position of the pyrrolidine ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine functionality, a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQUDUWULJEHG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of Chiral Pyrrolidine Precursors

The most common approach involves starting from enantiomerically pure (R)-proline derivatives.

Step 1: Fmoc Protection of (R)-Proline
(R)-Proline is treated with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system of water and acetone, using sodium bicarbonate as a base. The reaction achieves >95% yield under optimized conditions.

Reaction Conditions :

  • Solvent: Acetone/water (3:1 v/v).

  • Base: NaHCO₃ (4 equiv).

  • Temperature: 0–5°C (prevents racemization).

  • Time: 12 hours.

Step 2: Allylation at the C2 Position
The Fmoc-protected proline undergoes allylation via a conjugate addition or alkylation strategy. Allyl bromide or allyltrimethylsilane is used with a strong base (e.g., LDA) to deprotonate the α-carbon.

Key Data :

ParameterValueSource
Allylating AgentAllyl bromide (2.5 equiv)
BaseLDA (2.0 equiv)
SolventTHF
Temperature−78°C → 25°C
Yield65–72%

Catalytic Strategies for Enantiomeric Control

Chiral Auxiliary-Mediated Synthesis

Evans oxazolidinone auxiliaries are employed to enforce stereochemistry during allylation. The auxiliary is removed post-allylation via hydrolysis, preserving the (R)-configuration.

Case Study :

  • Auxiliary : (S)-4-Benzyl-2-oxazolidinone.

  • Reaction : Fmoc-protected proline is coupled to the auxiliary, followed by allyl Grignard addition.

  • Yield : 68% with 98% enantiomeric excess (ee).

Asymmetric Organocatalysis

Proline-derived catalysts enable enantioselective allylation. For example, Jørgensen-Hayashi catalysts promote α-allylation via enamine intermediates.

Conditions :

  • Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%).

  • Solvent: Dichloromethane.

  • ee: 94%.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethyl acetate/sherwood oil (3:1), yielding 95% purity. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers.

Spectroscopic Validation

  • ¹H NMR : δ 7.75–7.25 (m, 8H, Fmoc aromatic), 5.85 (m, 1H, allyl CH), 4.40 (d, J = 7 Hz, 2H, Fmoc CH₂).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time = 12.3 min (R-enantiomer).

Comparative Analysis of Methodologies

MethodYield (%)ee (%)Key AdvantageLimitation
Chiral Auxiliary6898High stereocontrolMulti-step, costly auxiliaries
Organocatalysis7094Atom-economicalRequires anhydrous conditions
Direct Alkylation6590SimplicityModerate ee

Industrial-Scale Considerations

Patent CN102718739A highlights tetrahydrofuran (THF) and pyridinium p-toluenesulfonate (PPTS) as optimal for Fmoc-mediated reactions, enabling scalability . Continuous flow systems reduce racemization risks during allylation.

Chemical Reactions Analysis

®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group in the compound can be oxidized to form an epoxide or a diol. Common oxidizing agents for this reaction include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding saturated derivative. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Scientific Research Applications

®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The primary function of ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is to protect the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing it from reacting with other reagents during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Likely $ \text{C}{22}\text{H}{21}\text{NO}_4 $ (inferred from analogous compounds in ).
  • Molecular Weight : ~365–375 g/mol (estimated based on similar structures).
  • Stereochemistry : The (R)-configuration at the pyrrolidine C2 position distinguishes it from S-enantiomers, which may exhibit divergent biological activity or synthetic utility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogous Fmoc-protected cyclic amino acids:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference ID
(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid Pyrrolidine C2: Allyl $ \text{C}{22}\text{H}{21}\text{NO}_4 $ ~375 Peptide synthesis, functionalization Inferred
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid Pyrrolidine C5: Oxo $ \text{C}{20}\text{H}{17}\text{NO}_5 $ 351.35 Conformational control in peptides
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine C3, C3: Dimethyl $ \text{C}{22}\text{H}{23}\text{NO}_4 $ 365.42 Enhanced rigidity, hydrophobic interactions
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid Piperidine N/A (piperidine core) $ \text{C}{21}\text{H}{21}\text{NO}_4 $ 351.40 Antitumor agent building block
Fmoc-D-Proline Pyrrolidine C4: Hydrogen (proline) $ \text{C}{20}\text{H}{19}\text{NO}_4 $ 337.37 Standard SPPS amino acid

Key Observations :

Substituent Effects :

  • The allyl group in the target compound offers synthetic versatility for post-functionalization, unlike oxo () or dimethyl () groups, which primarily influence conformation and hydrophobicity.
  • Piperidine derivatives (e.g., ) exhibit larger ring sizes, altering steric and electronic properties compared to pyrrolidine-based analogs.

Stereochemical Considerations: Enantiomeric pairs (e.g., R vs.

Biological Activity

(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-L-A-allylproline, is a compound of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolidine backbone. The biological activity of this compound has been explored in various studies, particularly concerning its potential therapeutic applications.

  • Molecular Formula : C23H23NO4
  • Molecular Weight : 377.44 g/mol
  • CAS Number : 1631046-97-3
  • Purity : 95% .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as an NMDA receptor antagonist, which could provide neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.

Key Findings from Research Studies:

  • NMDA Receptor Antagonism : In silico predictions and biological evaluations suggest that derivatives of fluoren-9-amine, including this compound, exhibit antagonistic activity on NMDA receptors, specifically at the GluN1/GluN2A and GluN1/GluN2B subunits .
  • Cholinesterase Inhibition : The compound has shown selective inhibition of butyrylcholinesterase (BChE), which is significant for the treatment of Alzheimer's disease due to its role in cholinergic signaling .
  • Low Cytotoxicity : Initial assessments indicate that the compound possesses a low cytotoxicity profile in CHO-K1 cell lines, suggesting a favorable safety profile for further development .

Case Study 1: Neuroprotective Effects

A study conducted on several fluoren-9-amine derivatives demonstrated that compounds similar to this compound could protect neuronal cells from excitotoxic damage by modulating NMDA receptor activity. This highlights the potential for therapeutic applications in neurodegenerative conditions.

Case Study 2: Dual Action in Alzheimer's Disease

Research indicated that combining cholinesterase inhibition with NMDA receptor antagonism may yield enhanced therapeutic benefits for Alzheimer's disease treatment. The compound was shown to effectively reduce amyloid-beta toxicity while maintaining cholinergic function through selective enzyme inhibition .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NMDA Receptor AntagonismEffective at GluN1/GluN2A and GluN1/GluN2B
Cholinesterase InhibitionSelectively inhibits BChE
Cytotoxicity ProfileLow cytotoxicity in CHO-K1 cells

Q & A

Basic: What synthetic strategies are recommended for introducing the Fmoc-protected pyrrolidine core in this compound?

Answer:
The Fmoc (9-fluorenylmethyloxycarbonyl) group is critical for temporary amine protection in peptide synthesis. Key steps include:

  • Coupling reagents : Use DIC (N,N'-diisopropylcarbodiimide) or HOBt (hydroxybenzotriazole) for activating carboxyl groups, as described in Fmoc-based protocols .
  • Solvent conditions : Reactions are typically performed in dichloromethane (DCM) or DMF at controlled temperatures (-10°C to 20°C) to minimize side reactions .
  • Deprotection : Remove Fmoc with 20% piperidine in DMF, ensuring inert gas (e.g., N₂) purging to prevent oxidation .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:
Standard characterization involves:

  • HPLC : Reverse-phase chromatography with C18 columns and gradients of acetonitrile/water (0.1% TFA) for purity assessment .
  • Mass spectrometry : MALDI-TOF or ESI-MS to verify molecular weight and detect side products .
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and allyl group positioning .

Advanced: How can stereochemical control be maintained during synthesis, particularly at the pyrrolidine ring?

Answer:

  • Pseudoproline derivatives : Incorporate (2S,4R)-configured pseudoprolines to prevent aggregation and enforce desired conformations .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) and monitor diastereomeric excess via chiral HPLC .
  • Low-temperature reactions : Slow coupling at -10°C minimizes racemization of the allyl-substituted pyrrolidine .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions : Keep at -20°C in airtight, moisture-free containers under inert gas (Ar/N₂) to prevent hydrolysis of the Fmoc group .
  • Incompatibilities : Avoid strong acids/bases, which degrade the Fmoc moiety, and UV light to prevent allyl group isomerization .

Advanced: How should the reactive allyl group be managed during peptide elongation?

Answer:

  • Protection strategies : Use Pd(0)-catalyzed deprotection (e.g., with Pd(PPh₃)₄ and morpholine) to selectively remove allyl esters without affecting Fmoc .
  • Monitoring : Track allyl reactivity via TLC (Rf shifts) or ¹H NMR (disappearance of allyl protons at δ 5.2–5.8 ppm) .

Advanced: How can solubility issues in aqueous buffers be addressed for bioconjugation studies?

Answer:

  • Cosolvent systems : Use DMSO (10–20% v/v) or DMF to enhance solubility, followed by dialysis into PBS .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the carboxylic acid moiety without altering the Fmoc-protected amine .

Basic: What purification methods are optimal for isolating the compound from reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients for preliminary purification .
  • Preparative HPLC : Employ C18 columns and 0.1% TFA in water/acetonitrile for final polishing .

Advanced: How to troubleshoot low coupling efficiency during solid-phase synthesis?

Answer:

  • Aggregation prevention : Incorporate pseudoprolines or backbone modifications to reduce β-sheet formation .
  • Double couplings : Repeat coupling steps with fresh reagents if HPLC shows unreacted starting material .

Basic: What analytical techniques confirm the absence of racemization?

Answer:

  • Chiral HPLC : Compare retention times against enantiomeric standards .
  • Circular dichroism (CD) : Detect conformational changes indicative of racemization in the pyrrolidine ring .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) and avoid dust formation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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